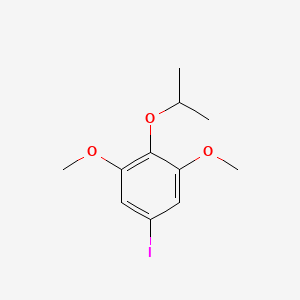

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15IO3 |

|---|---|

Molecular Weight |

322.14 g/mol |

IUPAC Name |

5-iodo-1,3-dimethoxy-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H15IO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |

InChI Key |

RCPSDRJJPDSUIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)I)OC |

Origin of Product |

United States |

Methodological & Application

Application Note: Sonogashira Coupling of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the Sonogashira cross-coupling of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (referred to herein as Substrate A ) with terminal alkynes.

Substrate A represents a specific class of "gallic acid-derived" building blocks often employed in the synthesis of discotic liquid crystals, organic light-emitting diodes (OLEDs), and complex dendrimers.

Technical Assessment of Substrate A[1]

-

Electronic Profile: The benzene ring is highly electron-rich due to the donation from three oxygen atoms (two methoxy, one isopropoxy). While aryl iodides are generally reactive, the high electron density at the carbon-iodine bond can slightly retard the Oxidative Addition step compared to electron-deficient analogs (e.g., 4-iodonitrobenzene).

-

Steric Profile: The iodine atom at position 5 is relatively unhindered. The bulky isopropoxy group is located at position 2 (para to the iodine), and the methoxy groups are at 1 and 3 (meta to the iodine). Consequently, steric hindrance at the reaction site is minimal, allowing for high yields under mild conditions.

-

Solubility: The lipophilic isopropoxy chain enhances solubility in organic solvents (THF, DCM, Toluene), distinguishing it from the less soluble trimethoxy analogs.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. However, for this specific substrate, two control points are critical to prevent side reactions.

The Catalytic Cycle[2][3][4]

-

Oxidative Addition: The active Pd(0) species inserts into the C–I bond. Note: Due to the electron-rich nature of Substrate A, electron-rich phosphine ligands (like PPh3) stabilize the intermediate.

-

Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.

-

Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).

Pathway Visualization

Optimized Experimental Protocol

This protocol is validated for scale-up from 100 mg to 10 g.

Materials Requisition

| Reagent | Equiv. | Role | Notes |

| Substrate A | 1.0 | Electrophile | Dry thoroughly; trace water is tolerated but O2 is not. |

| Terminal Alkyne | 1.1 - 1.2 | Nucleophile | Excess accounts for potential homocoupling. |

| Pd(PPh3)2Cl2 | 0.02 - 0.05 | Catalyst | Robust, air-stable pre-catalyst. Preferred over Pd(PPh3)4 for storage stability. |

| CuI | 0.05 - 0.10 | Co-catalyst | Must be off-white/tan. If green/brown, recrystallize from KI solution. |

| Triethylamine (Et3N) | 2.0 - 5.0 | Base | Acts as both base and co-solvent. |

| THF | Solvent | Solvent | Anhydrous, inhibitor-free. |

Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup (Crucial)

Why? Oxygen promotes the Glaser coupling of alkynes (homocoupling), producing diynes instead of the desired cross-coupled product.

-

Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

-

Cool under a stream of dry Argon or Nitrogen.

Phase 2: Reagent Loading

-

Charge the flask with Substrate A (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (5-10 mol%).

-

Cap the flask with a rubber septum.[1]

-

Evacuate and Backfill: Connect to a vacuum line, evacuate for 2 minutes, then refill with Argon. Repeat this cycle 3 times . This is the most critical step for success.

Phase 3: Solvent & Alkyne Addition

-

Via syringe, add degassed THF (concentration ~0.1 M to 0.2 M relative to Substrate A).

-

Add degassed Triethylamine (Et3N).[2]

-

Stir for 5 minutes at room temperature. The solution typically turns yellow/orange.

-

Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

Phase 4: Reaction & Monitoring

-

Temperature: For this electron-rich substrate, start at Room Temperature (25°C) .

-

Observation: If no conversion is observed by TLC after 2 hours, heat to 45-50°C . Avoid boiling THF (66°C) to prevent catalyst precipitation.

-

-

Monitoring: Monitor by TLC (Silica gel).

-

Stain: UV active. Anisaldehyde dip is effective for the isopropoxy group.

-

Endpoint: Disappearance of the aryl iodide spot. Reaction time is typically 4–12 hours.

-

Phase 5: Workup & Purification

-

Quench: Dilute with Diethyl Ether or EtOAc. Add saturated NH4Cl solution (dissolves copper salts).

-

Extraction: Wash the organic layer with water (2x) and brine (1x).

-

Drying: Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexanes/EtOAc gradient.

-

Note: The product is usually highly fluorescent under UV light (365 nm) due to the extended conjugation.

-

Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition is slow due to electron-rich ring. | Switch solvent to DMF and heat to 80°C. DMF stabilizes the Pd species better at high heat. |

| Homocoupling (Glaser) | Presence of Oxygen. | Re-degas all solvents by sparging with Argon for 30 mins. Add the alkyne slowly (syringe pump). |

| Black Precipitate | "Pd Black" formation (catalyst death). | Add excess ligand (PPh3 , 10 mol%) to stabilize the catalyst. Ensure reaction is not overheated. |

| Green Organic Layer | Residual Copper species.[3][4] | Wash organic layer with 10% ethylenediamine or aqueous NH3 to sequester copper. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871.

-

Kumar, S. (2006). Triphenylene-based discotic liquid crystals. Chemical Society Reviews, 35, 83-109. (Demonstrates use of alkoxy-iodobenzenes in materials synthesis).

-

Organic Syntheses. General procedures for coupling electron-rich aryl iodides. Organic Syntheses, Coll.[5] Vol. 10, p.567 (2004).

Sources

Experimental procedure for the synthesis of biaryl compounds from 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

An Application Note and Protocol for the Synthesis of Biaryl Compounds from 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged structural unit found at the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique stereochemical properties, arising from hindered rotation (atropisomerism) around the aryl-aryl single bond, allow it to serve as a rigid scaffold for precise three-dimensional positioning of functional groups, which is critical for molecular recognition and biological activity. The synthesis of these compounds, particularly those with complex substitution patterns, is a key objective in drug discovery and development.

Among the various synthetic methods for constructing C(sp²)-C(sp²) bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[3][4] This guide provides a detailed protocol and expert insights for the synthesis of biaryl compounds using 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene as a key building block, tailored for researchers in synthetic and medicinal chemistry.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organohalide.[5] The mechanism is a well-understood catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene. Aryl iodides are excellent electrophiles for this step due to the relatively weak C-I bond, facilitating a rapid reaction.[6] This forms a square-planar Pd(II) complex.

-

Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄).[7] The base forms a boronate complex ("-ate complex"), which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.

-

Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling and eliminating from the metal center to form the desired biaryl product.[6] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand, typically a bulky electron-rich phosphine, is critical. It stabilizes the palladium catalyst, prevents catalyst decomposition (e.g., formation of palladium black), and promotes the key steps of oxidative addition and reductive elimination.[8]

Experimental Workflow

The overall process, from reagent assembly to final product isolation, follows a systematic workflow designed to ensure reproducibility and high yield.

Caption: Workflow for Suzuki-Miyaura Biaryl Synthesis.

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the synthesis. Researchers should optimize these parameters for each specific arylboronic acid coupling partner.

| Component | Role | Stoichiometry (Equivalents) | Typical Amount (for 1 mmol scale) |

| 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene | Electrophile | 1.0 | 350 mg |

| Arylboronic Acid | Nucleophile | 1.1 - 1.5 | 1.1 - 1.5 mmol |

| Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst Precursor | 0.01 - 0.05 (1-5 mol%) | 2.3 - 11.2 mg / 4.6 - 22.9 mg |

| SPhos (or other biaryl phosphine ligand) | Ligand | 0.02 - 0.10 (2-10 mol%) | 8.2 - 41.0 mg |

| K₃PO₄ or K₂CO₃ | Base | 2.0 - 3.0 | 425 - 637 mg / 276 - 415 mg |

| 1,4-Dioxane / Water (e.g., 10:1 v/v) | Solvent | - | 5 - 10 mL |

| Parameter | Condition | ||

| Temperature | 80 - 110 °C | ||

| Reaction Time | 2 - 24 hours | ||

| Atmosphere | Inert (Argon/Nitrogen) |

Detailed Experimental Protocol

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene with a representative arylboronic acid.

Materials:

-

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (1.0 mmol, 350 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol, 531 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Expert Insight: Using a pre-formed catalyst or adding the catalyst and ligand last can sometimes improve results. Finely grinding the base increases its surface area and reactivity.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Causality: The Pd(0) catalytic species is sensitive to oxygen, which can cause catalyst deactivation through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[10]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Expert Insight: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The small amount of water often improves the solubility of the base and facilitates the catalytic cycle.[6]

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Trustworthiness: The reaction should turn from a light suspension to a darker, often black or dark brown, homogeneous or heterogeneous mixture. This color change is indicative of the formation of the active Pd(0) species.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, dilute it with EtOAc, and spot it on a TLC plate against the starting material. A typical eluent system is 20-30% EtOAc in hexanes. The reaction is complete when the starting aryl iodide spot is consumed.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Expert Insight: Some protocols suggest filtering the reaction mixture through a pad of Celite® before extraction to remove the palladium catalyst and inorganic salts, which can simplify the subsequent purification.[11]

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual inorganic salts and water-soluble impurities.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure biaryl product.[12][13]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- Boruh, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

-

Sharma, V., Sharma, Y., & Franz, M. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Behloul, C., Guijarro, D., & Yus, M. (2003). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). [Link]

-

Querini, C. A., et al. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Catalysis Communications. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Goetz, A. E., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. SciSpace. [Link]

-

SiliaCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Desmaris, L., et al. (2022). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

-

DiVA portal. (n.d.). Suzuki reactions in novel liquids. DiVA. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Supporting Information. [Link]

-

Spring, D., et al. (2005). Communications. David Spring's group. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Semantic Scholar. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Lab Reporter [fishersci.se]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.org [mdpi.org]

Application Notes and Protocols: 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene in Materials Science

Introduction: A Versatile Building Block for Advanced Materials

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene is a highly functionalized aromatic compound with significant potential in the realm of materials science. Its unique substitution pattern, featuring two methoxy groups, an isopropoxy group, and a reactive iodine atom on a benzene core, makes it an attractive precursor for a variety of advanced materials. The presence of the carbon-iodine (C-I) bond is particularly noteworthy, as it serves as a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] This reactivity allows for the strategic construction of complex molecular architectures.

The electron-donating methoxy and isopropoxy groups influence the electronic properties of the benzene ring, making it a potential candidate for developing redox-active materials and conductive polymers.[2][3] While direct applications of this specific molecule are not yet widely documented, its structural motifs suggest a high potential for use in creating novel materials for organic electronics, energy storage, and functional polymers. These application notes will explore hypothetical, yet scientifically grounded, protocols for its use in these cutting-edge fields.

Hypothetical Application 1: Synthesis of a Soluble, Conjugated Polymer for Organic Electronics

Scientific Rationale:

The development of processable organic semiconductors is crucial for the advancement of flexible and lightweight electronic devices.[4] Conjugated polymers, which form the active layer in many of these devices, often suffer from poor solubility, hindering their large-scale production.[2] The strategic placement of solubilizing groups on the polymer backbone is a common and effective strategy to overcome this limitation.

Here, we propose the use of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene as a monomer for the synthesis of a novel, soluble conjugated polymer. The bulky isopropoxy and methoxy groups are expected to disrupt intermolecular packing, thereby enhancing the solubility of the resulting polymer in common organic solvents. The iodine atom provides a reactive handle for polymerization via transition metal-catalyzed cross-coupling reactions, such as Yamamoto or Suzuki polycondensation. The resulting poly(2,6-dimethoxy-4-isopropoxy-1,5-phenylene) would be a promising candidate for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Experimental Workflow: Polymer Synthesis

Caption: Proposed workflow for the synthesis and characterization of a novel conjugated polymer.

Protocol: Yamamoto Polycondensation of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Materials:

-

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (monomer)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

-

2,2'-Bipyridyl (ligand)

-

Dry N,N-Dimethylformamide (DMF)

-

Dry Toluene

-

Methanol (for precipitation)

-

Chloroform (for extraction and analysis)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Preparation: In a glovebox, add Ni(COD)₂ (1.5 mmol) and 2,2'-bipyridyl (1.5 mmol) to a Schlenk flask. Add dry DMF (10 mL) and dry toluene (10 mL) and stir the mixture at 60°C for 30 minutes to form the active catalytic complex.

-

Monomer Addition: In a separate Schlenk flask, dissolve 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (1.0 mmol) in dry toluene (5 mL).

-

Polymerization: Transfer the monomer solution to the catalyst mixture via cannula. Heat the reaction mixture to 80°C and stir under a positive pressure of argon for 48 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing methanol (200 mL) to precipitate the polymer.

-

Filter the crude polymer and wash with methanol.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

The chloroform fraction, containing the desired polymer, is collected and the solvent is removed under reduced pressure.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

-

Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

-

Investigate the optical properties (absorption and emission spectra) using UV-Vis and photoluminescence spectroscopy.

-

Determine the HOMO and LUMO energy levels via cyclic voltammetry.

-

Anticipated Polymer Properties

| Parameter | Expected Value/Characteristic | Rationale |

| Solubility | Soluble in common organic solvents (chloroform, THF, toluene) | The presence of bulky methoxy and isopropoxy groups should inhibit close chain packing. |

| Molecular Weight (Mn) | 5 - 20 kDa | Typical range for polymers synthesized via Yamamoto polycondensation. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Characteristic of step-growth polymerization. |

| Optical Bandgap | 2.5 - 3.0 eV | Expected for a substituted polyphenylene, tunable by the electron-donating groups. |

| Conductivity (doped) | 10⁻⁵ to 10⁻³ S/cm | Doping with an oxidizing agent like iodine or FeCl₃ is expected to generate charge carriers.[2] |

Hypothetical Application 2: Precursor for Redox-Active Materials in Non-Aqueous Flow Batteries

Scientific Rationale:

Non-aqueous redox flow batteries (RFBs) are a promising technology for large-scale energy storage. The performance of these batteries is largely dependent on the properties of the redox-active materials used in the electrolyte. Substituted 1,4-dimethoxybenzenes have been investigated as promising catholyte materials due to their reversible redox behavior and tunable electrochemical properties.[3]

We propose that 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene can serve as a versatile platform for synthesizing novel, high-performance redox-active molecules. The iodo-group allows for the introduction of additional functional groups through cross-coupling reactions, which can be used to enhance solubility, stability, and redox potential. For example, coupling with a boronic acid derivative can introduce moieties that increase the molecule's stability in different oxidation states or improve its solubility in the battery's electrolyte.

Synthetic Pathway: Functionalization for Enhanced Redox Properties

Caption: Synthetic and characterization workflow for a novel redox-active material.

Protocol: Suzuki Coupling for a Functionalized Redox-Active Molecule

Materials:

-

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

-

4-(Trifluoromethyl)phenylboronic acid (example coupling partner)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Magnesium sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent and Catalyst Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL). Bubble argon through the solution for 15 minutes. Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

-

Reaction: Heat the mixture to 90°C and stir under argon for 24 hours.

-

Work-up:

-

Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired functionalized redox-active molecule.

-

Electrochemical Characterization:

-

Dissolve the purified product in an appropriate electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Perform cyclic voltammetry to determine the redox potentials and diffusion coefficient.

-

Assemble a test cell and perform galvanostatic cycling to evaluate the material's performance in a battery-like environment.

-

Anticipated Electrochemical Properties

| Property | Expected Outcome | Rationale |

| Redox Potential (E½) | 3.5 - 4.0 V vs. Li/Li⁺ | The electron-donating alkoxy groups and the electron-withdrawing trifluoromethylphenyl group will influence the redox potential. |

| Electrochemical Reversibility | Reversible or quasi-reversible | Dimethoxybenzene cores are known for their good electrochemical reversibility.[3] |

| Diffusion Coefficient | 10⁻⁶ - 10⁻⁵ cm²/s | Typical for small organic molecules in non-aqueous electrolytes. |

| Solubility in Electrolyte | > 0.5 M | The appended aryl group can be further functionalized to enhance solubility. |

Conclusion and Future Outlook

While 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene is yet to be established as a mainstream material precursor, its chemical structure holds considerable promise for the development of novel functional materials. The protocols outlined above provide a scientifically sound basis for exploring its potential in organic electronics and energy storage. Future research could focus on synthesizing a wider range of polymers and redox-active molecules from this versatile building block, and on thoroughly characterizing their properties to validate these proposed applications. The strategic combination of a reactive iodine handle with solubility-enhancing and electronically active substituents makes this compound a compelling target for further investigation in materials science.

References

- PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene.

-

ResearchGate. (n.d.). List of synthesis techniques of conductive polymers | Download Table. Retrieved from [Link]

-

iarjset. (2015, November 15). Conducting Polymers: Synthesis, Properties and Applications. Retrieved from [Link]

-

Nature. (2020, August 20). The journey of conducting polymers from discovery to application. Retrieved from [Link]

-

MDPI. (2022, January 19). Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.

- Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.

-

Wikipedia. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

University of Trieste. (2021, November 25). Synthesis, Characterization and Application of New Functional Materials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). R. Synthesis of NH-Sulfoximines. Retrieved from [Link]

-

eScholarship. (n.d.). High Performance Organic Electronics Processing with Green Solvents. Retrieved from [Link]

-

PubMed. (2009, July 08). 2-Iodo-1,3-dimethoxy-benzene. Retrieved from [Link]

-

RSC Publishing. (2015). A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries. Retrieved from [Link]

-

MDPI. (2024, January 18). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. Retrieved from [Link]

Sources

- 1. 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. High Performance Organic Electronics Processing with Green Solvents [escholarship.org]

Application Notes and Protocols: Navigating Regioselectivity in Cross-Coupling Reactions of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Introduction: The Intricacies of a Polysubstituted Aryl Halide

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility, however, is intrinsically linked to the ability to control the regioselectivity of cross-coupling reactions at the C-I bond. The substitution pattern of this molecule—a bulky isopropoxy group ortho to the iodine and two methoxy groups meta to it—presents a fascinating case study in the interplay of steric and electronic effects that govern the outcome of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the expected regioselectivity and offers detailed protocols for achieving desired products in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The strategic placement of the alkoxy groups significantly influences the electronic nature and steric environment of the C-I bond. The isopropoxy group at the C2 position exerts a substantial steric shield around the iodine, while the methoxy groups at C1 and C3 contribute to the electron density of the aromatic ring. Understanding these inherent properties is paramount for predicting and controlling the regiochemical outcome of cross-coupling reactions.

Diagram: Structural Representation of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Caption: Structure of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene.

PART 1: The Guiding Principles of Regioselectivity

The regioselectivity in palladium-catalyzed cross-coupling reactions of 1,3-dimethoxy-5-iodo-2-isopropoxybenzene is primarily dictated by a delicate balance between steric hindrance and electronic effects.

-

Steric Hindrance: The bulky isopropoxy group at the C2 position significantly encumbers the iodine atom. This steric bulk can impede the approach of the palladium catalyst, particularly with bulky ligands, thereby disfavoring oxidative addition at this site. This effect is a critical determinant in many cross-coupling reactions. In cases of severe steric hindrance, alternative mechanistic pathways, such as single-electron transfer, may become operative.[1]

-

Electronic Effects: The methoxy and isopropoxy groups are electron-donating, increasing the electron density of the aromatic ring. This can influence the rate of oxidative addition of the aryl halide to the Pd(0) catalyst. While electronic effects play a role, in this specific molecule, the steric hindrance from the ortho-isopropoxy group is anticipated to be the dominant factor in controlling regioselectivity.

PART 2: Application in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[2][3] For 1,3-dimethoxy-5-iodo-2-isopropoxybenzene, the primary challenge and opportunity lie in directing the coupling to the desired position. Given the steric hindrance around the C-I bond, the choice of catalyst, ligand, and reaction conditions is crucial.

Due to the significant steric hindrance imposed by the ortho-isopropoxy group, the Suzuki-Miyaura coupling is expected to proceed selectively at the C5 position. The bulky nature of the boronic acid or ester coupling partner, in conjunction with the palladium catalyst and its ligands, will further favor reaction at the less sterically encumbered C5 position.

This protocol is designed to favor coupling at the less sterically hindered C5 position.

| Reagent | Molar Equiv. | Amount | Notes |

| 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene | 1.0 | (e.g., 350 mg, 1.0 mmol) | Starting material. |

| Arylboronic Acid | 1.2 | (1.2 mmol) | Coupling partner. |

| Pd(PPh₃)₄ | 0.03 | (3 mol %) | Palladium(0) catalyst.[2] |

| K₂CO₃ | 3.0 | (3.0 mmol) | Base. |

| Toluene/H₂O | - | (4:1 mixture, 10 mL) | Solvent system. |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 1,3-dimethoxy-5-iodo-2-isopropoxybenzene, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the toluene/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[4][5] The mechanism involves a palladium catalyst and a copper(I) co-catalyst.[6][7]

Similar to the Suzuki-Miyaura coupling, the steric hindrance from the ortho-isopropoxy group is expected to direct the Sonogashira coupling to the C5 position. The linear geometry of the incoming terminal alkyne might slightly lessen the steric demand compared to a boronic acid, but the overall steric environment of the substrate will likely still dominate.

| Reagent | Molar Equiv. | Amount | Notes |

| 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene | 1.0 | (e.g., 350 mg, 1.0 mmol) | Starting material. |

| Terminal Alkyne | 1.5 | (1.5 mmol) | Coupling partner. |

| Pd(PPh₃)₄ | 0.05 | (5 mol %) | Palladium(0) catalyst. |

| CuI | 0.1 | (10 mol %) | Copper(I) co-catalyst. |

| Triethylamine (TEA) | - | (10 mL) | Base and solvent. |

Step-by-Step Procedure:

-

In a Schlenk flask, dissolve 1,3-dimethoxy-5-iodo-2-isopropoxybenzene and the terminal alkyne in triethylamine.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ and CuI to the flask under a positive flow of argon.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[8][9][10] This reaction is particularly sensitive to steric hindrance, making the choice of ligand critical for achieving good yields.[11]

The Buchwald-Hartwig amination is highly susceptible to steric effects. Therefore, the reaction is strongly expected to occur exclusively at the C5 position of 1,3-dimethoxy-5-iodo-2-isopropoxybenzene. The bulky phosphine ligands typically employed in this reaction will further amplify the steric bias.

| Reagent | Molar Equiv. | Amount | Notes |

| 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene | 1.0 | (e.g., 350 mg, 1.0 mmol) | Starting material. |

| Amine | 1.2 | (1.2 mmol) | Coupling partner. |

| Pd₂(dba)₃ | 0.02 | (2 mol % Pd) | Palladium(0) precursor. |

| XPhos | 0.08 | (8 mol %) | Bulky phosphine ligand. |

| NaOtBu | 1.4 | (1.4 mmol) | Strong, non-nucleophilic base. |

| Toluene | - | (10 mL) | Anhydrous solvent. |

Step-by-Step Procedure:

-

To a glovebox, add Pd₂(dba)₃, XPhos, and sodium t-butoxide to an oven-dried vial.

-

Add 1,3-dimethoxy-5-iodo-2-isopropoxybenzene and the amine.

-

Add anhydrous toluene and seal the vial.

-

Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

PART 3: Mechanistic Rationale and Visualization

The regioselectivity observed in these cross-coupling reactions can be rationalized by considering the initial and rate-determining step of the catalytic cycle: the oxidative addition of the aryl iodide to the palladium(0) complex.

Diagram: Mechanistic Rationale for Regioselectivity

Caption: Oxidative addition pathways for 1,3-dimethoxy-5-iodo-2-isopropoxybenzene.

The diagram illustrates the two possible pathways for oxidative addition. The approach of the palladium catalyst to the C-I bond at the C2 position is severely hindered by the bulky ortho-isopropoxy group, leading to a high activation energy for this process. In contrast, the C-I bond at the C5 position is sterically accessible, allowing for a much faster rate of oxidative addition. Consequently, the catalytic cycle proceeds preferentially through the pathway involving the C5-iodo isomer, resulting in the observed regioselectivity.

Conclusion

The cross-coupling reactions of 1,3-dimethoxy-5-iodo-2-isopropoxybenzene are governed by the pronounced steric effect of the ortho-isopropoxy group, which effectively directs Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to the less hindered C5 position. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high regioselectivity and harness the synthetic potential of this versatile building block. The protocols provided herein serve as a robust starting point for the selective functionalization of this and structurally similar polysubstituted aryl halides, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Al-Amin, M., & Krafft, M. E. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16463–16474. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Bowen, A. M., et al. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 492-496. [Link]

-

van der Ham, A. G. J., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

-

IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Bowen, A. M., et al. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 492-496. [Link]

-

ResearchGate. (2021). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid.... [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1915. [Link]

-

YouTube. (2019). Sonogashira coupling. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of a cyclometalated 1,3,5-triphenylpyrazole palladium dimer and its activity towards cross coupling reactions. Dalton Transactions, 47(2), 435-442. [Link]

-

Lin, S., et al. (2020). Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. Nature Catalysis, 3, 843–849. [Link]

-

DiVA. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

DiVA. (2019). Suzuki reactions in novel liquids. [Link]

Sources

- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. diva-portal.org [diva-portal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Heck Coupling of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Executive Summary & Substrate Analysis

You are working with 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene . Before troubleshooting, we must understand the unique electronic and steric profile of this substrate, as it dictates the reaction pathway.

-

Electronic Profile: The iodine at position 5 is para to the isopropoxy group and meta to two methoxy groups. The para-alkoxy substituent exerts a strong electron-donating (+M) effect. This makes the C-I bond electron-rich, facilitating rapid oxidative addition of Pd(0). However, it generates a highly nucleophilic Aryl-Pd(II) intermediate that may be sluggish to undergo migratory insertion with electron-rich alkenes, leading to side reactions.

-

Steric Profile: The 2-isopropoxy group is bulky but remote from the reaction center (position 5). However, it increases the lipophilicity of the molecule and can influence crystal packing or solubility.

-

Chemical Stability: The isopropoxy ether is generally stable to base but can be cleaved under strong acidic conditions (forming the phenol). Avoid Lewis acids or harsh acidic workups.

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of your reaction failure based on the impurity profile observed via LCMS/NMR.

Critical Issue: Hydrodehalogenation (The "Phantom" Product)

The Symptom: You observe the disappearance of the starting material (SM), but instead of the coupled product, you isolate 1,3-dimethoxy-2-isopropoxybenzene (mass = SM - 126 Da).

The Cause: This is the most common side reaction for electron-rich aryl iodides. The electron-donating isopropoxy group makes the Aryl-Pd-I intermediate electron-rich. If the migratory insertion into the alkene is slow (due to sterics or electronics), the Pd species seeks an alternative pathway.

-

Mechanism: The Pd(II) species undergoes

-hydride elimination from the solvent (if alcoholic) or the base (if amine), followed by reductive elimination to form the dehalogenated arene.

The Fix:

-

Eliminate Hydride Sources: Do not use ethanol, methanol, or isopropanol as solvents. Switch to polar aprotic solvents like DMF , DMAc , or NMP .

-

Change the Base: Switch from amine bases (Et

N, DIPEA) to inorganic bases like K -

Water Content: Ensure the solvent is anhydrous. Water can facilitate the reduction cycle in the presence of formate impurities.

Regioselectivity: Alpha vs. Beta Arylation

The Symptom: You are getting a mixture of linear (Beta) and branched (Alpha) products, or the wrong isomer entirely.

The Science: The regioselectivity is governed by the electronic nature of the alkene and the coordination pathway.[1][2]

-

Neutral Pathway (Classic): Favors steric control (Linear/Beta product). Dominant with monodentate phosphines.[1]

-

Cationic Pathway: Favors electronic control (Branched/Alpha product for electron-rich alkenes).[3] Dominant when halide scavengers (Ag salts) or bidentate ligands are used.

Data: Ligand Effects on Regioselectivity

| Ligand Type | Mechanism | Major Product (Electron-Poor Alkene) | Major Product (Electron-Rich Alkene) |

| PPh3 (Mono) | Neutral | Linear ( | Mixed |

| P(o-tol)3 | Neutral | Linear ( | Linear ( |

| dppp (Bidentate) | Cationic-like | Linear ( | Branched ( |

| Ligand-Free (Jeffery) | Anionic | Linear ( | Linear ( |

Recommendation:

-

For Linear products (most common target): Use Jeffery Conditions (Pd(OAc)

+ TBAB). The bulky ammonium salt stabilizes the anionic palladium cluster, enforcing steric control. -

For Branched products: Use Pd(OAc)

+ dppp in a polar solvent (DMSO) to promote the cationic pathway [1].

Catalyst Deactivation (Pd Black Formation)

The Symptom: The reaction turns black and stalls at 40-60% conversion. Adding more catalyst doesn't help.

The Cause: Electron-rich aryl iodides undergo oxidative addition easily, but the resulting complex is unstable if the alkene insertion is the rate-determining step. The Pd(II) species collapses to Pd(0) aggregates (Pd black) before the cycle completes.

The Solution: Jeffery Conditions The addition of tetraalkylammonium salts (TBAB or TBAC) is crucial.

-

Stabilization: The halide ions (Br/Cl) form a protective sphere around the Pd nanoparticles or anionic clusters

, preventing aggregation [2]. -

Phase Transfer: If using solid bases (K

CO

Recommended Protocol (The "Gold Standard")

This protocol is optimized for 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene to minimize dehalogenation and maximize linear coupling.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 - 1.5 equiv (Acrylates/Styrenes)

-

Catalyst: Pd(OAc)

(2 - 5 mol%) -

Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

-

Base: K

CO -

Solvent: DMF (Anhydrous), 0.1 M concentration

Step-by-Step:

-

Charge: In a dry vial, add the Aryl Iodide, TBAB, and Base.

-

Purge: Cap and purge with Nitrogen/Argon for 5 minutes. (Oxygen promotes homocoupling).

-

Solubilize: Add anhydrous DMF. Stir until the Aryl Iodide is dissolved.

-

Catalyst: Add Pd(OAc)

quickly against a positive flow of inert gas. -

Alkene: Add the alkene last (liquid) via syringe.

-

Heat: Heat to 80°C - 100°C .

-

Note: Do not exceed 110°C initially. The electron-rich nature of the ring makes the C-I bond labile; excessive heat promotes dehalogenation.

-

-

Monitor: Check HPLC/UPLC at 2 hours. If the reaction is sluggish, raise temp to 110°C.

Mechanism of Action (Visualized)

The following diagram illustrates the specific pathway for your substrate, highlighting the critical "Danger Zone" where dehalogenation occurs.

References

-

Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Zohrab, A., & McIndoe, J. S. (2013).[5] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 11029-11031.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bilder.buecher.de [bilder.buecher.de]

- 3. Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

Optimizing catalyst loading for reactions with 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing catalyst loading for reactions involving the sterically hindered and electron-rich substrate, 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene. As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested advice to help you navigate the complexities of your catalytic reactions.

Introduction: Understanding the Challenge of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

The substrate, 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene, presents a unique set of challenges and opportunities in cross-coupling reactions. Its structure is characterized by:

-

A Highly Reactive C-I Bond: The carbon-iodine bond is an excellent leaving group, making this substrate a versatile partner for forming new carbon-carbon and carbon-heteroatom bonds in reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.[1] This high reactivity often permits the use of milder reaction conditions compared to analogous aryl bromides or chlorides.[1][2]

-

Electron-Rich Aromatic Ring: The two methoxy groups and one isopropoxy group are strongly electron-donating, which can influence the oxidative addition step of the catalytic cycle.

-

Significant Steric Hindrance: The bulky isopropoxy group ortho to the iodine atom creates considerable steric congestion. This hindrance can impede catalyst coordination and slow down key steps in the catalytic cycle, particularly reductive elimination, making catalyst and ligand selection paramount to success.[3][4][5]

Optimizing catalyst loading is not merely about cost reduction; it is a critical parameter that influences reaction rate, yield, and purity by balancing catalytic activity with catalyst stability and the suppression of side reactions.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.

Section 1: Foundational Concepts

Question: Why is optimizing catalyst loading so critical for this specific substrate?

Answer: Catalyst loading directly impacts the kinetics and overall success of the reaction. For a sterically hindered substrate like 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene, finding the "sweet spot" for catalyst concentration is crucial for several reasons:

-

Preventing Catalyst Deactivation: While a higher catalyst load might seem beneficial, it can sometimes accelerate decomposition pathways or lead to the formation of inactive palladium aggregates (palladium black).[6][7] An optimal, lower loading can maintain a higher concentration of the active mononuclear catalytic species throughout the reaction.

-

Minimizing Side Reactions: Excessive catalyst can promote unwanted side reactions such as the homocoupling of starting materials or hydrodehalogenation (where the aryl iodide is reduced to an arene).[8] Fine-tuning the loading helps maximize selectivity for the desired product.

-

Cost-Effectiveness and Product Purity: In pharmaceutical development, minimizing the amount of expensive palladium catalyst is a primary goal.[9] Furthermore, lower catalyst loading simplifies purification by reducing the amount of residual palladium in the final product, a critical factor for active pharmaceutical ingredients (APIs).[9][10]

Question: Which cross-coupling reactions are most common with this substrate, and what is a typical starting catalyst loading?

Answer: Given its reactive C-I bond, this substrate is suitable for a variety of palladium-catalyzed cross-coupling reactions. The most common include:

-

Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.

-

Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or heterocycles.

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes.

-

Heck Coupling: For C-C bond formation with alkenes.

For initial screening, a catalyst loading of 1-2 mol% is a standard starting point for many reactions.[11] However, successful couplings have been reported with loadings as low as 0.01 mol% and as high as 5 mol%, depending on the complexity and scale of the reaction.[11][12] The goal of optimization is often to reduce this initial loading significantly.[10]

Section 2: Troubleshooting Common Issues

Question: My reaction has stalled or resulted in a low yield. What are the first things I should check?

Answer: Low or no product yield is the most common issue. A systematic troubleshooting approach is essential.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing a low-yielding reaction.

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Here are the detailed causes and solutions:

-

Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have degraded.[8]

-

Cause: The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) or the active catalyst (e.g., Pd(PPh₃)₄) has decomposed due to improper storage (exposure to air/moisture).[2]

-

Solution: Always use a fresh batch of catalyst or one that has been meticulously stored under an inert atmosphere. In our experience, modern palladacycle precatalysts (like XPhos Pd G3) are often more robust and provide more consistent generation of the active LPd(0) species than traditional sources.[8]

-

-

Inappropriate Ligand Choice: The ligand is arguably the most important variable for a sterically hindered substrate.

-

Cause: The chosen phosphine ligand is not sterically bulky or electron-rich enough to facilitate the challenging oxidative addition and reductive elimination steps.[5][13]

-

Solution: Employ bulky, electron-rich monophosphine ligands. These are designed to stabilize the palladium center, promote the key catalytic steps, and prevent catalyst deactivation.[14] Consulting a ligand selection guide is highly recommended (see Table 1 below).

-

-

Suboptimal Reaction Conditions: The reaction environment is critical.

-

Cause: The base, solvent, or temperature may be incompatible with the catalytic system or substrates. For example, an inappropriate base can fail to deprotonate the coupling partner or may even hinder the catalyst.[8] Solvents that are not properly dried or degassed can introduce water and oxygen, which poison the catalyst.[15]

-

Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Screen different bases; while strong bases like NaOtBu are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes more effective, especially with sensitive functional groups.[8] Temperature should also be optimized; while the reactive C-I bond may allow for lower temperatures, some hindered couplings still require heating to overcome activation barriers.[2]

-

Question: My reaction mixture turned black, and the reaction stopped. What happened?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble, inactive palladium aggregates).[7] This indicates that the ligand is failing to stabilize the Pd(0) intermediate.

-

Primary Cause: The ligand is either dissociating from the metal center or is not sterically sufficient to prevent the palladium atoms from aggregating. This is a common failure mode in reactions with hindered substrates where the catalytic cycle slows down, giving the catalyst more time to decompose.[13]

-

Solutions:

-

Switch to a Bulkier Ligand: This is the most effective solution. A ligand with a larger steric profile (e.g., a dialkylbiaryl phosphine) will create a protective pocket around the palladium atom, physically preventing aggregation.[5]

-

Lower the Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

-

Adjust Catalyst Loading: Counterintuitively, sometimes lowering the initial catalyst concentration can prevent aggregation by reducing the probability of two palladium atoms encountering each other in solution.

-

Section 3: Advanced Optimization Strategies

Question: How do I rationally select a ligand to optimize catalyst loading for my hindered substrate?

Answer: Rational ligand selection is key to developing a highly efficient catalytic system that can operate at low loadings. For 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene, the two most important ligand properties are steric bulk and electron-donating ability .

Visualizing the Catalytic Cycle

Understanding the role of the ligand requires visualizing the catalytic cycle. The ligand (L) must facilitate each step while keeping the palladium center stable.

Caption: A simplified Palladium cross-coupling cycle highlighting key steps.

-

Electron-Rich Ligands (e.g., those with alkylphosphine groups like P(t-Bu)₂ or PCy₂) accelerate the rate-determining oxidative addition step.[11]

-

Sterically Bulky Ligands (e.g., biaryl phosphines) promote the final reductive elimination step, which is often slow for hindered substrates, to release the product and regenerate the active Pd(0) catalyst.[5]

The table below provides a starting point for ligand selection.

Table 1: Ligand Selection Guide for Hindered Aryl Iodides

| Ligand Example | Class | Key Features | Best For... |

|---|---|---|---|

| XPhos / RuPhos | Dialkylbiaryl Phosphine | Very bulky and electron-rich. Excellent catalyst stabilizers.[14] | General purpose for challenging couplings, including Buchwald-Hartwig amination with primary/secondary amines and Suzuki couplings.[5][8] |

| BrettPhos | Dialkylbiaryl Phosphine | Slightly more electron-rich than XPhos; effective at lower temperatures.[13] | Particularly effective for C-N couplings involving primary amines.[8] |

| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich, but less bulky than biaryl phosphines. | Suzuki and Heck couplings where extreme steric bulk is not the primary requirement.[5] |

| SPhos | Dialkylbiaryl Phosphine | Features methoxy groups that enhance solubility and stability. | Broadly applicable in Suzuki and C-N/C-O couplings.[5] |

Question: Once I have a good ligand, how do I screen for the lowest effective catalyst loading?

Answer: A systematic screening process is the most efficient way to minimize catalyst loading. This involves running a series of parallel reactions where only the catalyst concentration is varied.

-

Strategy: Set up identical reactions and vary the catalyst loading logarithmically (e.g., 2 mol%, 1 mol%, 0.5%, 0.1%, 0.05%). Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h) to determine the point at which the reaction rate or final yield becomes unacceptably low.

-

Goal: Identify the lowest loading that provides complete conversion within a reasonable timeframe. This approach can often lead to a ten-fold reduction in catalyst usage.[10]

Section 4: Experimental Protocols

This section provides a general, self-validating protocol for catalyst loading optimization in a Suzuki-Miyaura coupling reaction.

Protocol: Catalyst Loading Screen for the Suzuki-Miyaura Coupling of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Materials:

-

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.2 M)

-

Array of oven-dried reaction vials with stir bars

Table 2: Example Screening Setup (0.5 mmol scale)

| Vial | Substrate (mg) | Boronic Acid (mmol) | Base (mg) | Precatalyst | Loading (mol%) | Precatalyst (mg) | Solvent (mL) |

|---|---|---|---|---|---|---|---|

| 1 | 161 | 0.75 | 318 | XPhos Pd G3 | 2.0 | 8.5 | 2.5 |

| 2 | 161 | 0.75 | 318 | XPhos Pd G3 | 1.0 | 4.2 | 2.5 |

| 3 | 161 | 0.75 | 318 | XPhos Pd G3 | 0.5 | 2.1 | 2.5 |

| 4 | 161 | 0.75 | 318 | XPhos Pd G3 | 0.1 | 0.4 | 2.5 |

| 5 | 161 | 0.75 | 318 | XPhos Pd G3 | 0.05 | 0.2 | 2.5 |

Procedure:

-

Preparation (In a Glovebox): To each labeled, oven-dried vial containing a magnetic stir bar, add the 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene, arylboronic acid, base, and the specified amount of palladium precatalyst.

-

Solvent Addition: Add the anhydrous, degassed solvent mixture to each vial.

-

Reaction: Seal the vials tightly with PTFE-lined caps and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., at 80 °C).

-

Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), carefully take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC to determine the conversion percentage.

-

Analysis: Compare the conversion rates and final yields across the different catalyst loadings. The optimal loading is the lowest concentration that achieves >95% conversion in an acceptable time frame.

By following this structured approach of understanding the substrate's unique properties, systematically troubleshooting issues, and performing rational optimization, you can develop robust, efficient, and cost-effective catalytic processes for even the most challenging substrates.

References

-

Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Source: PubMed URL: [Link]

-

Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Source: PUBDB URL: [Link]

-

Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Source: PMC URL: [Link]

-

Title: Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Source: ResearchGate URL: [Link]

-

Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Source: DSpace@MIT URL: [Link]

-

Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI URL: [Link]

-

Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Source: ACS Catalysis URL: [Link]

-

Title: Optimization of catalyst loading for Suzuki-Miyaura coupling. Source: ResearchGate URL: [Link]

-

Title: Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Source: PMC URL: [Link]

-

Title: Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Source: ResearchGate URL: [Link]

-

Title: Struggling to make a sonogashira coupling reaction happen. Source: Reddit URL: [Link]

-

Title: Rapid Optimization-Buchwald–Hartwig Amination using DoE. Source: Charnwood Discovery URL: [Link]

-

Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Source: MDPI URL: [Link]

-

Title: Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Source: University of Windsor URL: [Link]

-

Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: PMC URL: [Link]

Sources

- 1. 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene|Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Catalysts and Ligands - Enamine [enamine.net]

- 15. reddit.com [reddit.com]

Technical Support Center: Purification Protocols for 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Case ID: SYN-ISO-5I Status: Open Access Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the purification and troubleshooting of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene , a critical intermediate often synthesized from Syringol (2,6-dimethoxyphenol) .

The synthesis typically follows a two-stage protocol:

-

Regioselective Iodination: Conversion of Syringol to 4-iodo-2,6-dimethoxyphenol.

-

Williamson Ether Synthesis: Alkylation of the phenol with an isopropyl halide.

Users frequently report persistent impurities due to the steric hindrance of the ortho-methoxy groups and the propensity of secondary alkyl halides (isopropyl bromide/iodide) to undergo elimination rather than substitution. This guide provides self-validating protocols to isolate high-purity material.

Module 1: The Iodination Phase (Pre-cursor Purity)

Before attempting the difficult alkylation, the precursor (4-iodo-2,6-dimethoxyphenol) must be chemically pure. Impurities carried forward from this step (quinones, di-iodo species) are nearly impossible to separate after alkylation.

Common Impurities

-

Ortho-quinones (Red/Brown tars): Result of oxidation by excess iodine/peroxide.

-

Di-iodo species: Over-iodination (rare due to steric blocking, but possible with large excess of ICl).

-

Free Iodine: Purple/brown discoloration.

Troubleshooting Protocol: The "Thiosulfate-Acid" Workup

If your intermediate is dark or oily, execute this purification immediately.

-

Quench: Add 10% aqueous Sodium Thiosulfate (

) to the reaction mixture until the iodine color (purple/brown) vanishes and the solution turns pale yellow or clear. -

Precipitation: Acidify the aqueous phenolate solution carefully with 2M HCl to pH 3-4.

-

Why? The product is a phenol (

). It is soluble in base but precipitates in acid.

-

-

Recrystallization (Critical):

-

Do NOT use column chromatography for the bulk intermediate; it is inefficient.

-

Solvent System: Boiling Acetone/Water (1:1) or Isopropanol/Water .

-

Dissolve the crude solid in minimum hot acetone, then add hot water until turbidity persists. Cool slowly to 4°C.

-

Technical Note: Syringol is electron-rich. If you observe a "red oil" that refuses to crystallize, you likely have oxidation products (quinones). Re-dissolve in base (NaOH), wash with DCM (to remove neutral quinones), and re-acidify the aqueous layer.

Module 2: The Isopropylation Phase (The Critical Step)

This is the source of 90% of user tickets. The reaction between a hindered phenol and a secondary alkyl halide (isopropyl bromide) is sluggish and prone to competing E2 elimination (generating propene gas).

The "Unreacted Phenol" Problem

Because the reaction rarely reaches 100% conversion, you will have a mixture of:

-

Product: 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (Neutral Ether).

-

Impurity: 4-iodo-2,6-dimethoxyphenol (Acidic Phenol).

These two have very similar

Protocol A: The Claisen Alkali Wash (Standard)

Do not rely on weak bases like bicarbonate. You must exploit the acidity of the phenolic impurity.

-

Dilution: Dissolve the crude reaction residue in Diethyl Ether or Toluene (avoid DCM if possible, as emulsions form easily).

-

The Wash: Extract the organic layer 3x with Claisen’s Alkali (KOH dissolved in Methanol/Water).

-

Verification: Check the organic layer by TLC.[4] If phenol remains, proceed to Protocol B.

Protocol B: The "Scavenger" Acetylation (Advanced)

If the phenol persists (common in large-scale batches), chemically alter it to separate it.

-

Add Reagents: To the crude reaction mixture (after workup but before column), add 1.5 equivalents of Acetic Anhydride and a catalytic amount of DMAP (4-Dimethylaminopyridine). Stir for 30 minutes.

-

The Shift: This converts the unreacted phenol into its Acetate Ester .

-

Chromatography: The acetate ester is significantly less polar than the phenol and will have a vastly different

from your desired ether product, making separation via silica gel easy.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Figure 1: Decision tree for removing unreacted hindered phenols from the ether synthesis mixture.

Technical FAQ & Troubleshooting

Q1: Why is my yield for the isopropylation step so low (<40%)?

A: This is likely due to E2 Elimination . Isopropyl bromide reacts with bases (like

-

Fix: Switch to Isopropyl Iodide (better leaving group) and use a lower temperature (50-60°C) rather than reflux. Alternatively, use Cesium Carbonate (

) in DMF, which often favors substitution over elimination due to the "Cesium Effect" [1].

Q2: The product has a persistent pink/purple tint.

A: This is trace iodine liberation, likely from the gradual decomposition of the aryl iodide moiety under light or heat.

-

Fix: Store the final compound in amber vials. Wash the final organic solution with dilute Sodium Bisulfite before evaporation.

Q3: Can I use Mitsunobu conditions instead of Williamson?

A: Yes, and it is often cleaner. Reaction of 4-iodo-2,6-dimethoxyphenol with Isopropanol , DEAD/DIAD , and Triphenylphosphine avoids the elimination issues of alkyl halides. However, removing the triphenylphosphine oxide byproduct can be challenging.

Q4: My NMR shows a doublet at 1.3 ppm but integration is wrong.

A: Check for O- vs C-alkylation . While rare for hindered phenols, C-alkylation can occur.

-

Diagnostic: The O-isopropyl methine proton (septet) typically appears around 4.5 ppm . If the isopropyl group is on the ring (C-alkylation), the methine proton will shift upfield (approx 3.0-3.5 ppm).

Summary of Quantitative Data

| Parameter | Iodination Step | Isopropylation Step |

| Limiting Reagent | Syringol (2,6-dimethoxyphenol) | 4-iodo-2,6-dimethoxyphenol |

| Key Reagent | Iodine / KI / NaOH | Isopropyl Bromide / |

| Major Impurity | Ortho-quinones (Oxidation) | Unreacted Phenol (Starting Material) |

| Purification Method | Recrystallization (Acetone/H2O) | Base Wash or Acetylation + Column |

| Target Appearance | White/Off-white Needles | Colorless/Pale Yellow Oil or Solid |

References

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Yield comparison of different catalysts for 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene reactions

This guide provides a technical comparison of catalytic and reagent-based strategies for the synthesis and application of 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene (also known as 4-iodo-2,6-dimethoxy-1-isopropoxybenzene). This molecule is a critical aromatic building block for the synthesis of spliceosome modulators like Pladienolide B and the anticancer agent E7107 .

Executive Summary

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene is a sterically congested, electron-rich aryl iodide. Its primary utility lies in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Stille) to attach the aromatic side chain to macrolide cores (e.g., in E7107 synthesis).

For researchers, the "catalyst" choice is relevant in two distinct phases:

-

Synthesis of the Molecule: Achieving the correct regiochemistry (5-iodo vs. 4-iodo) is the main challenge. Direct iodination of the ether precursor fails to yield the 5-iodo isomer efficiently. The industry-standard "Phenol Route" is superior.

-

Cross-Coupling Performance: The steric bulk of the ortho-methoxy groups requires specific Pd catalysts to prevent dehalogenation and ensure high turnover frequencies (TOF).

Synthesis Strategy: Regioselectivity & Yield Comparison

The synthesis of this molecule is defined by the need to place the iodine atom at the 5-position (para to the isopropoxy group).

The Regioselectivity Problem

-

Direct Iodination Route (Not Recommended): Iodination of 1,3-dimethoxy-2-isopropoxybenzene typically occurs at the 4-position (ortho to methoxy) due to the synergistic activation by the ortho-methoxy and para-methoxy groups. This yields the wrong isomer.

-

Phenol Route (Recommended): Starting from 2,6-dimethoxyphenol (Syringol) allows for exclusive para-iodination (relative to the phenol) followed by alkylation. This guarantees the correct substitution pattern.

Table 1: Comparison of Iodination Reagents (Synthesis Step)

Comparison of reagents used to synthesize the intermediate 4-iodo-2,6-dimethoxyphenol.

| Reagent / Catalyst System | Conditions | Yield | Regioselectivity (C4:C3) | Pros | Cons |

| I₂ / KI / NaHCO₃ (Standard) | H₂O, 0°C to RT | 85-92% | >99:1 | Scalable, inexpensive, green solvent. | Requires careful pH control. |

| ICl (Iodine Monochloride) | AcOH or CH₂Cl₂ | 75-80% | ~95:5 | Fast reaction time. | Corrosive, lower selectivity than I₂/KI. |

| NIS / TFA | MeCN, RT | 80-85% | >98:1 | Homogeneous conditions, good for small scale. | Expensive (NIS), atom uneconomical. |

| I₂ / H₂O₂ | MeOH, H₂SO₄ (cat) | 70-75% | >95:5 | Oxidative iodination (100% atom economy for I). | Exothermic, potential for over-oxidation. |